molecular formula C9H13N B158001 2-Propylaniline CAS No. 1821-39-2

2-Propylaniline

Cat. No.: B158001
CAS No.: 1821-39-2
M. Wt: 135.21 g/mol
InChI Key: WKURVXXDGMYSDP-UHFFFAOYSA-N
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Description

2-Propyl-Aniline, also known as 2-Propylaniline, is an organic compound belonging to the class of phenylpropanes. It is characterized by a phenyl group attached to a propyl chain, which in turn is bonded to an amino group. The molecular formula of 2-Propyl-Aniline is C9H13N , and it has a molecular weight of 135.21 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-Aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride, followed by reduction of the resulting ketone to yield 2-Propyl-Aniline . The reaction conditions typically involve the use of aluminum chloride as a catalyst and subsequent reduction using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 2-Propyl-Aniline often involves the alkylation of aniline with propyl halides in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Propyl-Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propyl-Aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .

Biological Activity

2-Propylaniline, an organic compound classified as an aniline derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a propan-2-yl group and a propyl group attached to the nitrogen atom of the aniline structure. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 177.29 g/mol. The unique substitution pattern on the aniline ring contributes to its distinct chemical properties, making it a subject of interest in both biological and industrial applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that its specific structure allows it to interact with biological targets, potentially inhibiting certain enzymes or modulating receptor functions. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibition32
Escherichia coliModerate64
Candida albicansStrong16

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of neurotransmitter receptors. Further research is necessary to elucidate these mechanisms fully.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis or metabolic processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Copenhagen explored the antimicrobial efficacy of various aniline derivatives, including this compound. The study utilized standard disk diffusion methods to assess the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed promising activity with a minimum inhibitory concentration (MIC) significantly lower than many common antibiotics .

Study 2: Antifungal Activity

In another investigation published in the Journal of Antimicrobial Chemotherapy, this compound was evaluated for its antifungal properties against Candida albicans. The study found that the compound exhibited strong antifungal activity with an MIC of 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Research Applications

Beyond its biological activity, this compound serves as an important intermediate in organic synthesis. It is used in producing dyes, pigments, and other industrial chemicals. Its unique structure also makes it valuable in medicinal chemistry for developing new pharmaceutical agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-propylaniline, and how can their reproducibility be validated in academic settings?

  • Methodological Answer : The synthesis of this compound typically involves alkylation of aniline derivatives or catalytic reduction of nitroarenes. To ensure reproducibility, researchers should:

  • Document reaction conditions (e.g., solvent, temperature, catalyst type) in detail, adhering to standardized protocols for reporting experimental procedures .
  • Validate purity using spectroscopic techniques (e.g., 1H^1H-NMR, GC-MS) and compare retention indices with literature data .
  • Cross-reference synthetic yields and byproduct profiles with prior studies to identify discrepancies (e.g., isomer formation during alkylation) .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across literature sources?

  • Methodological Answer :

  • Perform systematic measurements under controlled conditions (e.g., using differential scanning calorimetry for melting points) and compare results with historical data .
  • Analyze solvent compatibility through phase-separation studies, noting deviations caused by impurities or isomer coexistence .
  • Publish raw datasets in supplementary materials to enable meta-analyses by the scientific community .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the hydrodenitrogenation (HDN) pathways of this compound over heterogeneous catalysts?

  • Methodological Answer :

  • Use a fixed-bed reactor with controlled hydrogen pressure (e.g., 10–150 atm) and temperature gradients (e.g., 300–400°C) to replicate industrial HDN conditions .
  • Employ GC-MS or FTIR to track intermediates (e.g., 2-propylcyclohexylamine) and quantify reaction selectivity.
  • Compare catalyst performance (e.g., NiO-MoO3_3/γ-Al2_2O3_3) using turnover frequency (TOF) calculations and active-site characterization (e.g., TEM, XPS) .
  • Data Contradiction Analysis : Discrepancies in pathway dominance (e.g., propylaniline vs. cyclohexylamine routes) may arise from pressure variations; reconcile findings by interpolating data from Table 6 in Giola and Lee (31) .

Q. How can computational modeling complement experimental studies to elucidate the electronic structure and reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map adsorption energies on catalyst surfaces (e.g., MoS2_2 clusters) and predict reaction intermediates .
  • Validate models using experimental kinetic data (e.g., Arrhenius plots) and adjust for steric effects from the propyl substituent .
  • Address contradictions between theoretical and empirical activation barriers by refining basis sets or incorporating solvent effects .

Q. What strategies minimize analytical bias when quantifying trace degradation products of this compound in environmental samples?

  • Methodological Answer :

  • Implement blind testing protocols and randomized sample preparation to reduce observer bias .
  • Use high-resolution LC-MS/MS with isotope-labeled internal standards (e.g., 13C^{13}C-2-propylaniline) for accurate quantification .
  • Apply multivariate statistics (e.g., PCA) to distinguish artifact peaks from genuine metabolites .

Q. Data Interpretation and Validity

Q. How should researchers resolve conflicting reports on the environmental persistence of this compound in soil matrices?

  • Methodological Answer :

  • Conduct comparative studies under standardized conditions (e.g., OECD 307 guidelines) with controlled variables (pH, organic matter content) .
  • Perform longevity assays using 14C^{14}C-radiolabeled this compound to track mineralization rates .
  • Publish negative results and methodological limitations (e.g., microbial community variability) to contextualize discrepancies .

Q. What ethical and technical safeguards are essential when handling this compound in toxicity studies involving biological models?

  • Methodological Answer :

  • Adhere to NIH guidelines for preclinical research, including detailed reporting of dosing regimens and animal welfare protocols .
  • Use in vitro models (e.g., HepG2 cells) for preliminary toxicity screening to reduce ethical concerns .
  • Disclose conflicts of interest (e.g., funding sources) and raw datasets to ensure transparency .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s applications?

  • Methodological Answer :

  • Feasibility : Pilot studies to assess synthetic scalability or catalytic stability under extreme conditions .
  • Novelty : Investigate understudied reactions (e.g., photochemical degradation) or novel catalysts (e.g., metal-organic frameworks) .
  • Relevance : Align with global priorities like sustainable chemistry or pollutant mitigation .

Properties

IUPAC Name

2-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKURVXXDGMYSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

117021-79-1
Record name Benzenamine, 2-propyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=117021-79-1
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DSSTOX Substance ID

DTXSID40171248
Record name Aniline, 2-propyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow to brown liquid; [MSDSonline]
Record name 2-Propylaniline
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CAS No.

1821-39-2
Record name 2-Propylaniline
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Record name 2-Propylaniline
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Record name Aniline, 2-propyl-
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Record name 2-propylaniline
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Record name 2-PROPYLANILINE
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Synthesis routes and methods

Procedure details

The hydrochloride salt of 2-propylaniline was prepared by dissolution of a commercial sample of 2-propylaniline in ethyl ether and addition of an ethereal solution of hydrogen chloride until no further precipitate formed. This precipitate was collected by filtration, washed with ether, and dried briefly in vacuo to provide 2-propylaniline hydrochloride, which was used immediately according to the following procedure. A suspension of this material (34.33 g) was prepared in a prechilled solvent mixture of acetic acid (120 ml), water (77 ml), and concentrated hydrochloric acid (43.4 ml), and was held at -12° with efficient stirring. Using strong external cooling as necessary to maintain an internal temperature between -15° and -10°, a solution of sodium nitrite (14.21 g) in water (67 ml) was added over a period of about 20 min. The mixture was then stirred at -18° for 15 min, and was then filtered into a waiting, prechilled (-7°) solution of 2-cyanoacetamide (50.44 g) in water (2.0 liters) containing sodium acetate (266.7 g). There was an immediate color change to deep yellow followed by the formation of a yellow precipitate. The reaction mixture was stirred in a -11° bath for two days. After warming to 10°, the precipitate was collected by filtration, and was washed alternately with hexanes and ice-cold water. After drying at 45° in vacuo over phosphorus pentoxide, there was obtained 42.12 grams (91% yield) of the title compound as a mixture of (E)- and (Z)-isomers.
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Retrosynthesis Analysis

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